Structural Differentiation: Triple Substitution Pattern Contrasted with the Unsubstituted Core and Common Mono-Substituted Analogs
The target compound bears three distinct substituents—N3-benzyl, N1-(4-methylbenzyl), and C5/C6-dimethyl—while the simplest comparator, thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, is entirely unsubstituted . The 5,6-dimethyl motif is specifically highlighted in the anti-HCV patent family as crucial for antiviral activity . In contrast, mono-substituted variants such as 3-benzyl-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (lacking the N1 substituent) or 1-(4-methylbenzyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (lacking the N3 substituent) each omit one functional arm, resulting in a fundamentally different hydrogen-bonding and steric profile. This full substitution pattern is absent from the most commonly available building blocks in the class.
| Evidence Dimension | Number and type of substituents on the thieno[2,3-d]pyrimidine-2,4-dione scaffold |
|---|---|
| Target Compound Data | N3-benzyl, N1-(4-methylbenzyl), C5-methyl, C6-methyl (3 distinct substitution sites) |
| Comparator Or Baseline | Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 18740-38-0): zero substituents; 3-benzyl-5,6-dimethyl-1H-thieno[2,3-d]pyrimidine-2,4-dione (CAS 203808-34-8): two substituents, N1 site unoccupied |
| Quantified Difference | 2 additional substituents vs. the core; 1 additional N-substituent vs. the closest mono-benzylated analog |
| Conditions | Structural comparison based on CAS registry and patent literature |
Why This Matters
The presence of all three substituents simultaneously enables SAR exploration that is impossible with simpler analogs, particularly for studies requiring simultaneous modulation of N1 and N3 positions.
- [1] PubChem. (n.d.). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (CID 53408894). National Center for Biotechnology Information. View Source
- [2] Equispharm Corporation Limited. (2005). WO2007035010A2 – 5,6-Dimethylthieno[2,3-Di] pyrimidine derivatives, the preparation method thereof and the pharmaceutical composition comprising the same for anti-virus. World Intellectual Property Organization. View Source
